Methyl 2,3,5-tri-O-acetylpentofuranoside
Description
Methyl 2,3,5-tri-O-acetylpentofuranoside (CAS: 110415-63-9) is a carbohydrate derivative characterized by a pentofuranose ring acetylated at the 2-, 3-, and 5-positions and a methoxy group at the anomeric carbon. Its molecular formula is C₁₂H₁₈O₈, with a molecular weight of 290.26 g/mol. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of nucleoside analogs and glycosylation reactions due to its acetyl-protecting groups, which enhance stability during synthetic processes .
Properties
CAS No. |
110415-63-9 |
|---|---|
Molecular Formula |
C3H8O |
Synonyms |
Methyl 2,3,5-tri-O-acetylpentofuranoside |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers and Acetyl Position Variants
Two compounds listed in share the same molecular formula (C₁₂H₁₈O₈ ) but differ in substituent positions:
Methyl 2,3,5-tri-O-acetylpentofuranoside (CAS: 110415-63-9): Acetyl groups at C2, C3, and C2.
Methyl 4-acetyloxy-5-(acetyloxymethyl)-5-methoxy-oxolan-3-yl acetate (CAS: 54451-98-8): A cyclic ether structure with acetyl groups at C3, C4, and C5, and a methoxy group at C3.
Key Differences :
- Solubility: The pentofuranoside (CAS: 110415-63-9) exhibits higher solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its open-chain-like flexibility, whereas the oxolane derivative (CAS: 54451-98-8) is more lipophilic, favoring chloroform or dichloromethane .
- Stability: The oxolane derivative’s cyclic structure may confer greater thermal stability compared to the pentofuranoside’s furanose ring, which is prone to ring-opening under acidic conditions .
Medicinal Derivatives: Fluorinated and Benzoylated Analogs
A structurally distinct pentofuranoside derivative, Methyl-2,3-dideoxy-3-fluoro-5-O-(4-phenylbenzoyl)-α-D-erythro-pentofuranoside (CAS: 168786-98-9), highlights functional modifications for medicinal applications:
- Structural Features : Incorporates a fluorine atom at C3 and a bulky 4-phenylbenzoyl group at C4.
- Biological Relevance : The fluorine atom enhances metabolic stability by resisting enzymatic deacetylation, while the benzoyl group improves membrane permeability, making this compound suitable for antiviral or anticancer drug development .
- Contrast with Target Compound : Unlike the acetyl-protected target compound, this derivative’s modifications prioritize bioactivity over synthetic versatility.
Methyl Esters in Natural Products
and describe methyl esters of diterpenoid resins (e.g., sandaracopimaric acid methyl ester, communic acid methyl esters). While these share ester functional groups with this compound, their core structures diverge significantly:
- Size and Complexity: Diterpenoid esters (e.g., 12-oxo-labda-8(17),13E-dien-19-oic acid methyl ester) are larger (C₂₁H₃₀O₄) and exhibit rigid tricyclic frameworks, contrasting with the smaller, flexible pentofuranoside .
- Applications: Diterpenoid esters are primarily studied for their ecological roles in plant resins or as antimicrobial agents, whereas acetylated pentofuranosides are synthetic intermediates .
Physicochemical and Functional Comparisons
Table 1: Key Properties of this compound and Analogs
| Compound (CAS) | Molecular Formula | Substituents | Solubility | Primary Application |
|---|---|---|---|---|
| 110415-63-9 | C₁₂H₁₈O₈ | 2,3,5-tri-O-acetyl | Polar aprotic | Organic synthesis |
| 54451-98-8 | C₁₂H₁₈O₈ | Cyclic oxolane with acetyl/methoxy | Chloroform/DCM | Lipophilic intermediates |
| 168786-98-9 | C₂₆H₂₅FO₆ | 3-fluoro, 5-benzoyl | DMSO/EtOH | Medicinal chemistry |
| Sandaracopimaric acid methyl ester | C₂₁H₃₀O₄ | Diterpenoid methyl ester | Hexane/EtOAc | Natural product studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
